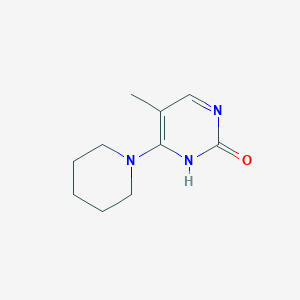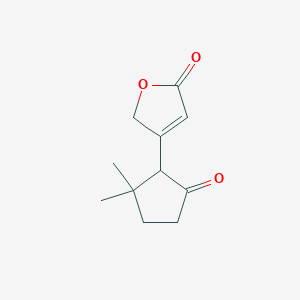
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one is an organic compound that features a furan ring fused with a cyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one typically involves the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the furan ring: The furan ring can be introduced through cyclization reactions involving furfural or other furan derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and mechanisms.
Medicine: Possible applications in drug development and as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(2,2-Dimethyl-5-oxocyclopentyl)furan-2(5H)-one include other furan derivatives and cyclopentyl compounds. Examples include:
- 2,5-Dimethylfuran
- Cyclopentanone
- 2-Methylfuran
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a furan ring with a cyclopentyl group and the presence of dimethyl and oxo substituents. These features may confer unique chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
65688-83-7 |
|---|---|
Formule moléculaire |
C11H14O3 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(2,2-dimethyl-5-oxocyclopentyl)-2H-furan-5-one |
InChI |
InChI=1S/C11H14O3/c1-11(2)4-3-8(12)10(11)7-5-9(13)14-6-7/h5,10H,3-4,6H2,1-2H3 |
Clé InChI |
ZFBKAPZLPRRSLG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C1C2=CC(=O)OC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


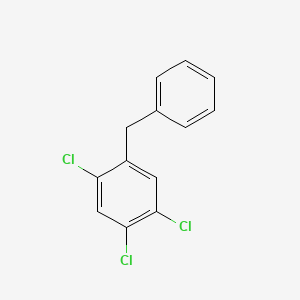
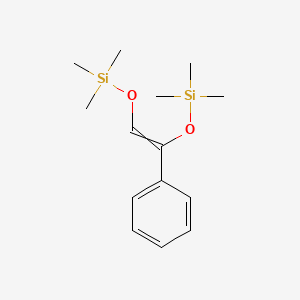
![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
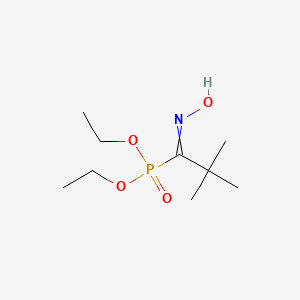
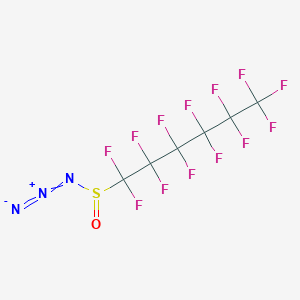
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
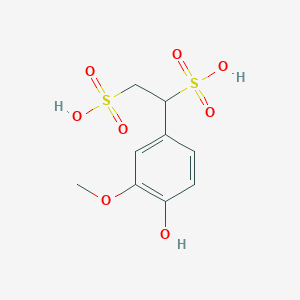
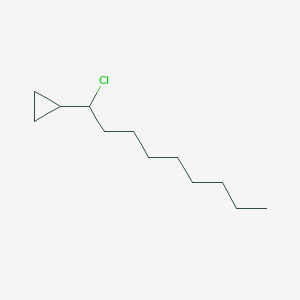
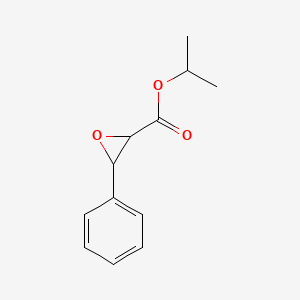
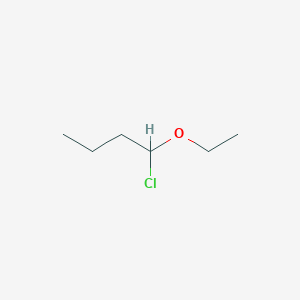
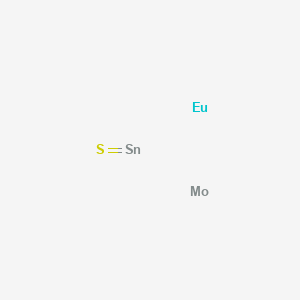
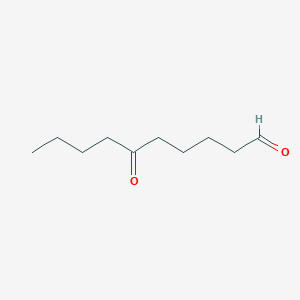
![3-[(Dodecyloxy)carbonyl]henicos-4-enoate](/img/structure/B14492842.png)
